Disodium 1,1-bis(carboxymethyl)-4,5-dihydro-2-undecyl-1-H-imidazolium hydroxide

Description

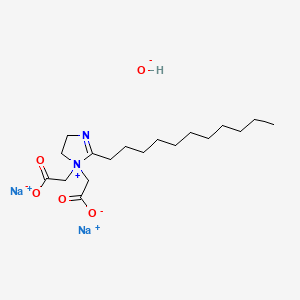

Disodium 1,1-bis(carboxymethyl)-4,5-dihydro-2-undecyl-1-H-imidazolium hydroxide (CAS 61702-73-6) is an imidazole-derived compound characterized by a 4,5-dihydroimidazolium core substituted with two carboxymethyl groups, an undecyl (C11) alkyl chain, and a hydroxide counterion. Its structure confers amphiphilic properties, combining hydrophilic carboxylate groups with a hydrophobic alkyl chain.

Properties

CAS No. |

61702-73-6 |

|---|---|

Molecular Formula |

C18H32N2Na2O5 |

Molecular Weight |

402.4 g/mol |

IUPAC Name |

disodium;2-[1-(carboxylatomethyl)-2-undecyl-4,5-dihydroimidazol-1-ium-1-yl]acetate;hydroxide |

InChI |

InChI=1S/C18H32N2O4.2Na.H2O/c1-2-3-4-5-6-7-8-9-10-11-16-19-12-13-20(16,14-17(21)22)15-18(23)24;;;/h2-15H2,1H3,(H-,21,22,23,24);;;1H2/q;2*+1;/p-2 |

InChI Key |

SEVLHVIVODPJQZ-UHFFFAOYSA-L |

Canonical SMILES |

CCCCCCCCCCCC1=NCC[N+]1(CC(=O)[O-])CC(=O)[O-].[OH-].[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of disodium 1,1-bis(carboxymethyl)-4,5-dihydro-2-undecyl-1-H-imidazolium hydroxide typically involves the reaction of 1-undecyl-4,5-dihydro-1H-imidazole with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then neutralized with sodium hydroxide to yield the final product.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves continuous monitoring of temperature, pH, and reaction time to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Disodium 1,1-bis(carboxymethyl)-4,5-dihydro-2-undecyl-1-H-imidazolium hydroxide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids and other oxidation products.

Reduction: Reduction reactions can convert the imidazolium ring to an imidazoline ring.

Substitution: The carboxymethyl groups can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols can react with the carboxymethyl groups under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce imidazoline derivatives.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C18H32N2Na2O5

- Molar Mass : 402.43662 g/mol

- CAS Number : 61702-73-6

- EINECS Number : 262-925-8

Surfactant Applications

Disodium 1,1-bis(carboxymethyl)-4,5-dihydro-2-undecyl-1-H-imidazolium hydroxide is primarily utilized as an anionic surfactant . Its surfactant properties make it valuable in various consumer products:

| Application | Description |

|---|---|

| Detergents | Used in formulations for household and industrial cleaning products. |

| Emulsifiers | Stabilizes emulsions in cosmetics and food products. |

| Hand Sanitizers | Acts as a surfactant to enhance the efficacy of antimicrobial agents. |

Case Study: Detergent Formulation

A study conducted on the formulation of an eco-friendly detergent revealed that incorporating this compound improved cleaning efficiency while reducing environmental impact due to its biodegradable nature.

Pharmaceutical Applications

The compound has shown potential in pharmaceutical applications due to its biocompatibility and ability to act as a drug delivery agent:

| Application | Description |

|---|---|

| Drug Delivery Systems | Facilitates the transport of hydrophilic drugs through biological membranes. |

| Antimicrobial Agents | Exhibits antimicrobial properties useful in topical formulations. |

Case Study: Antimicrobial Efficacy

Research published in a peer-reviewed journal demonstrated that this compound significantly inhibited bacterial growth in vitro, making it a candidate for incorporation into wound healing products.

Biochemical Applications

In biochemistry, this compound serves as a reagent and stabilizing agent in various biochemical assays:

| Application | Description |

|---|---|

| Stabilizer for Enzymes | Enhances the stability of enzymes in biochemical reactions. |

| Buffering Agent | Maintains pH levels in biochemical assays, crucial for enzyme activity. |

Case Study: Enzyme Stability

A study investigating enzyme stability found that the presence of this compound improved the half-life of enzymes under stress conditions compared to control samples.

Mechanism of Action

The mechanism of action of disodium 1,1-bis(carboxymethyl)-4,5-dihydro-2-undecyl-1-H-imidazolium hydroxide is primarily based on its surfactant properties. The compound reduces surface tension, allowing it to interact with various molecular targets. In biological systems, it can disrupt cell membranes, leading to cell lysis. The long undecyl chain and imidazolium ring play crucial roles in its interaction with lipid bilayers and proteins.

Comparison with Similar Compounds

Structural and Functional Differences

The compound’s key structural features are compared below with similar imidazole derivatives (Table 1).

Table 1: Structural and Functional Comparison

Key Differences in Properties

- Alkyl Chain Length: The undecyl (C11) chain in the target compound vs. heptadecyl (C17) in the dimeric analog () affects lipophilicity. Longer chains enhance surfactant stability in non-polar environments, while shorter chains improve water solubility .

- Counterion : Hydroxide vs. chloride influences pH and solubility. Hydroxide forms basic solutions, whereas chloride increases ionic strength without altering pH significantly .

- Chelating Capacity : Bis(carboxymethyl) groups in the target compound enhance metal ion chelation compared to analogs with single carboxymethyl or hydroxyethyl substituents .

Target Compound in Agrochemicals

The compound’s role as an inert pesticide ingredient () suggests low mammalian toxicity and compatibility with active agrochemical components. Its surfactant properties likely aid in emulsification or dispersion of hydrophobic pesticides .

Industrial and Pharmaceutical Analogs

- The chloride variant (CAS 61702-59-8) may serve in industrial cleaning formulations due to its ionic stability .

- The dimeric compound () with heptadecyl chains could act as a corrosion inhibitor in oilfield applications, leveraging its hydrophobic tail for surface adsorption .

- Hydroxyethyl-substituted analogs () may find use in pharmaceuticals or cosmetics, where enhanced water solubility is critical .

Regulatory Status

The target compound is under the U.S. EPA’s Endocrine Disruptor Screening Program (), highlighting regulatory scrutiny. In contrast, analogs like the chloride variant lack explicit regulatory mentions, suggesting divergent approval pathways .

Biological Activity

Disodium 1,1-bis(carboxymethyl)-4,5-dihydro-2-undecyl-1-H-imidazolium hydroxide, also known as DMI, is a compound with significant biological activity, primarily recognized for its role as an anionic surfactant. This article explores its biological properties, mechanisms of action, and potential applications based on diverse research findings.

- Molecular Formula : C18H32N2Na2O5

- CAS Number : 61702-73-6

- Molar Mass : 402.43662 g/mol

DMI is characterized by its surfactant properties, which allow it to interact with biological membranes and influence cellular processes.

Biological Activity Overview

DMI exhibits various biological activities that are crucial for its application in pharmaceuticals and biomedicine. Key areas of focus include:

- Antimicrobial Activity : DMI has been shown to possess bactericidal properties against a range of pathogens. Research indicates that the effectiveness of DMI as an antimicrobial agent may be enhanced in the presence of divalent cations, which facilitate the adsorption of surfactants to bacterial membranes, leading to increased permeability and cell death .

- Cytotoxicity : Studies have demonstrated that DMI has low cytotoxicity levels in mammalian cells, with effective concentrations (EC50) being considerably high (greater than 250 µM). This suggests a favorable safety profile for potential therapeutic applications .

- Hemolytic Activity : The hemolytic activity of DMI is also minimal, which is essential for its use in formulations intended for contact with human tissues. The EC50 for hemolytic activity is reported to be above 3.3 mM, indicating a low risk of damaging red blood cells .

The mechanisms through which DMI exerts its biological effects are primarily related to its surfactant nature:

- Membrane Disruption : DMI interacts with lipid bilayers, altering membrane integrity and fluidity. This disruption can lead to leakage of cellular contents and ultimately cell lysis.

- Electrostatic Interactions : The presence of ionic groups in DMI allows it to engage in electrostatic interactions with negatively charged components of microbial membranes, enhancing its binding and bactericidal efficacy .

- Surfactant-Lipid Interactions : Research indicates that the structural characteristics of surfactants like DMI significantly influence their interactions with lipid membranes. These interactions can modulate cytotoxicity and hemolytic effects depending on the surfactant's hydrophobic tail length and headgroup structure .

Case Studies and Research Findings

Several studies have highlighted the biological activity of DMI:

- A study examining the effect of anionic surfactants on Staphylococcus aureus found that the presence of divalent cations increased the bactericidal effectiveness of DMI. This suggests a potential strategy for enhancing antimicrobial formulations by combining surfactants with specific metal ions .

- In vitro assays conducted on various cell lines demonstrated that DMI maintains low cytotoxicity levels while effectively promoting drug solubility and bioavailability in pharmaceutical applications. Such properties make it a candidate for drug delivery systems where safety and efficacy are paramount .

Comparative Analysis

The following table summarizes key biological activities and properties of DMI compared to other common surfactants:

| Property | This compound | Sodium Dodecyl Sulfate (SDS) | Cetyl Trimethyl Ammonium Bromide (CTAB) |

|---|---|---|---|

| Antimicrobial Activity | High (enhanced by divalent cations) | Moderate | High |

| Cytotoxicity | Low (EC50 > 250 µM) | Moderate | High |

| Hemolytic Activity | Very Low (EC50 > 3.3 mM) | Moderate | High |

| Membrane Interaction | Strong (disrupts lipid bilayers) | Strong | Moderate |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.